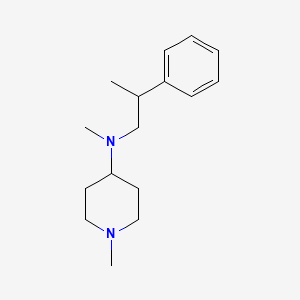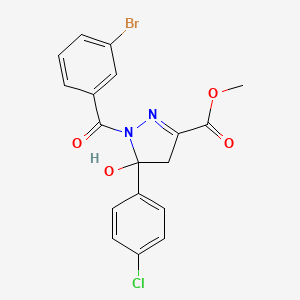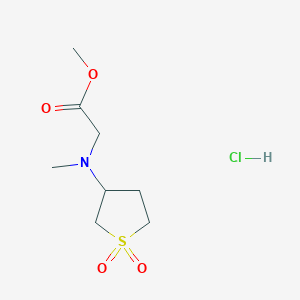
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-cyclohexyl-3-oxopropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-cyclohexyl-3-oxopropanoate), commonly known as DEDC, is a chemical compound that has been widely used in scientific research. DEDC is a derivative of ethylenediamine and is a chelating agent that can bind to metal ions. Due to its unique properties, DEDC has been used in various fields, including biochemistry, pharmacology, and environmental science.
Mecanismo De Acción
The mechanism of action of DEDC involves the chelation of metal ions. DEDC can bind to metal ions such as copper, zinc, and iron, forming stable complexes. The metal ions bound to DEDC can be removed from the system, preventing them from causing harmful effects.
Biochemical and Physiological Effects:
DEDC has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEDC can inhibit the activity of copper-containing enzymes, such as cytochrome c oxidase. DEDC has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that DEDC can reduce metal ion-induced toxicity in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEDC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DEDC is also a selective chelating agent, which means it can bind to specific metal ions. However, DEDC has some limitations. It can only chelate metal ions in certain pH ranges, and its effectiveness may vary depending on the metal ion and the experimental conditions.
Direcciones Futuras
There are several future directions for the use of DEDC in scientific research. One potential application is the development of DEDC-based therapeutics for the treatment of metal ion-related diseases. Another direction is the use of DEDC in environmental remediation, particularly for the removal of metal ions from contaminated water. Additionally, DEDC can be used in the development of new catalysts for chemical reactions. Further research is needed to explore these potential applications and to improve the effectiveness of DEDC as a chelating agent.
Métodos De Síntesis
The synthesis of DEDC involves the reaction between ethylenediamine and diethyl 2-cyclohexyl-2-oxopropanedioate in the presence of a catalyst. The reaction results in the formation of DEDC as a white solid. The purity of DEDC can be improved by recrystallization.
Aplicaciones Científicas De Investigación
DEDC has been widely used in scientific research due to its unique properties. It can chelate metal ions and has been used as a metal complexing agent in various fields. In biochemistry, DEDC has been used to study the role of metal ions in enzyme catalysis. In pharmacology, DEDC has been used as a potential therapeutic agent for the treatment of metal ion-related diseases. In environmental science, DEDC has been used to remove metal ions from contaminated water.
Propiedades
IUPAC Name |
ethyl 2-cyclohexyl-3-[2-[(2-cyclohexyl-3-ethoxy-3-oxopropanoyl)amino]ethylamino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-3-31-23(29)19(17-11-7-5-8-12-17)21(27)25-15-16-26-22(28)20(24(30)32-4-2)18-13-9-6-10-14-18/h17-20H,3-16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWHUGSLWRCBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NCCNC(=O)C(C2CCCCC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,3'-(ethane-1,2-diyldiimino)bis(2-cyclohexyl-3-oxopropanoate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)
![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)

![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)
